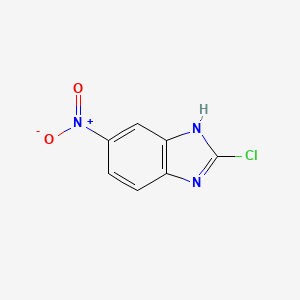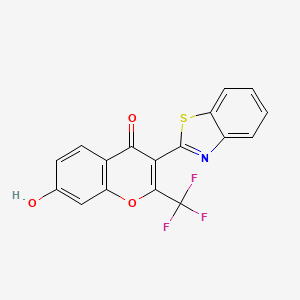
methyl (E)-4-bromo-3-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (E)-4-bromo-3-methylbut-2-enoate” is a chemical compound. The (E) in its name refers to the E-Z system for naming alkenes, which is based on the Cahn-Ingold-Prelog (CIP) rules . The methyl group in its name is an alkyl derived from methane, containing one carbon atom bonded to three hydrogen atoms .
Synthesis Analysis
The synthesis of “methyl (E)-4-bromo-3-methylbut-2-enoate” could involve a variety of chemical reactions. Retrosynthetic analysis is a technique for solving problems in the planning of organic syntheses by transforming a target molecule into simpler precursor structures . A common strategy for designing a synthesis is to work backward . The specific synthesis pathway for “methyl (E)-4-bromo-3-methylbut-2-enoate” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of “methyl (E)-4-bromo-3-methylbut-2-enoate” can be determined using various techniques such as mass spectrometry . The structure can also be visualized using molecular modeling tools .Chemical Reactions Analysis
The chemical reactions involving “methyl (E)-4-bromo-3-methylbut-2-enoate” could be analyzed using various methods. For example, E2 reactions are a type of elimination reaction that could potentially be involved . The specific reactions would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl (E)-4-bromo-3-methylbut-2-enoate” could be determined using various analytical techniques. These properties could include its solubility, melting point, boiling point, and reactivity with other substances .科学的研究の応用
Photochemical Bromination
Methyl (E)-4-bromo-3-methylbut-2-enoate has been studied in photochemical bromination reactions. Ishii et al. (1985) described the formation of this compound through irradiation with light in the presence of N-bromosuccinimide, yielding several brominated products (Ishii et al., 1985).
Reformatsky Reaction in Stereochemistry
In the study of stereochemistry, Gedye et al. (1975) explored the Reformatsky reaction of methyl (E)-4-bromo-3-methylbut-2-enoate with various compounds. Their research indicated an E to Z inversion in this reaction, contributing to the understanding of stereochemical outcomes (Gedye et al., 1975).
Wittig Reactions with Allylic Phosphoranes
Gedye et al. (1977) also investigated the stereochemistry of Wittig reactions involving methyl (E)-4-bromo-3-methylbut-2-enoate. They found that this compound reacts stereospecifically with triethyl phosphite, leading to various stereomutated products (Gedye et al., 1977).
Allylic Halogenation Processes
Ahmad et al. (1968) examined the allylic halogenation of methyl 3-methylbut-2-enoate, leading to the production of methyl cis- and trans-4-halogeno-3-methylbut-2-enoate, a compound closely related to methyl (E)-4-bromo-3-methylbut-2-enoate (Ahmad et al., 1968).
Synthesis and Reactions in Organic Chemistry
Vasin et al. (2016) demonstrated the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, providing insights into the behavior of similar bromo-enoate compounds in organic synthesis (Vasin et al., 2016).
Application in HIV-1 Protease Inhibitors
Chiummiento et al. (2012) developed a method for the ligand-free Suzuki coupling of methyl (E)-4-bromobut-2-enoate with arylboronic acids. This method facilitates the synthesis of cores for HIV-1 protease inhibitors, highlighting its pharmaceutical application (Chiummiento et al., 2012).
Enoate Reductase-Mediated Synthesis
Brenna et al. (2012) utilized enoate reductases for the synthesis of methyl (S)-2-bromobutanoate, which is a key intermediate in the production of certain chiral drugs. Their study provides a biocatalyzed approach to this compound, demonstrating its importance in pharmaceutical synthesis (Brenna et al., 2012).
作用機序
Biochemical Pathways
It’s possible that this compound could interact with various biochemical pathways, but without specific research, it’s difficult to make definitive statements .
Pharmacokinetics
As with its targets and mode of action, more research is needed to understand these aspects of the compound .
Result of Action
Given the lack of information about its targets and mode of action, it’s challenging to predict its potential effects .
Action Environment
Environmental factors can often play a significant role in the effectiveness of a compound, but without specific research, it’s difficult to determine how they might impact this compound .
Safety and Hazards
The safety and hazards associated with “methyl (E)-4-bromo-3-methylbut-2-enoate” would depend on its specific chemical structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment and avoiding ingestion and inhalation .
将来の方向性
特性
IUPAC Name |
methyl (E)-4-bromo-3-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-5(4-7)3-6(8)9-2/h3H,4H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCPEOFGAIHQK-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2465047.png)
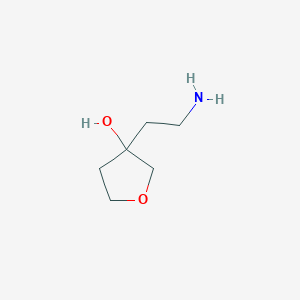
![6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2465052.png)
![tert-butyl 2-{N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamido}acetate](/img/structure/B2465053.png)
![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2465054.png)
![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)
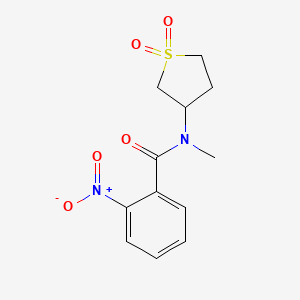
![4,5-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2465059.png)
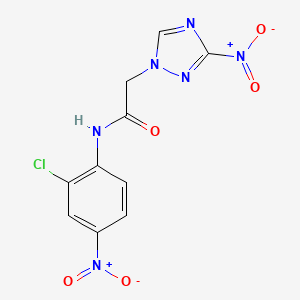
![N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2465061.png)

